molecular formula C18H8N4 B11848081 Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile CAS No. 55408-49-6

Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile

Cat. No.: B11848081
CAS No.: 55408-49-6
M. Wt: 280.3 g/mol
InChI Key: XAFVICNFTRNVKE-UHFFFAOYSA-N
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Description

Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile is a polycyclic aromatic compound with the molecular formula C18H8N4. It is characterized by its fused ring structure, which includes two benzene rings and a quinoxaline core with two cyano groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[f,h]quinoxaline-2,3-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, amines, and other functionalized derivatives that can be further utilized in different applications .

Scientific Research Applications

Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which dibenzo[f,h]quinoxaline-2,3-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound’s electronic structure allows it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, its derivatives may interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[f,h]furo[2,3-b]quinoxaline: This compound has a similar fused ring structure but includes a furo group instead of cyano groups.

    Dibenzo[f,h]furazano[3,4-b]quinoxaline:

Uniqueness

Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile is unique due to its specific electronic properties conferred by the cyano groups. These properties make it particularly suitable for applications in organic electronics and materials science, where precise control over electronic characteristics is essential .

Properties

CAS No.

55408-49-6

Molecular Formula

C18H8N4

Molecular Weight

280.3 g/mol

IUPAC Name

phenanthro[9,10-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C18H8N4/c19-9-15-16(10-20)22-18-14-8-4-2-6-12(14)11-5-1-3-7-13(11)17(18)21-15/h1-8H

InChI Key

XAFVICNFTRNVKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=C(N=C24)C#N)C#N

Origin of Product

United States

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